![molecular formula C20H22ClN7O2 B2475207 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone CAS No. 1797697-09-6](/img/structure/B2475207.png)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
A study by Yurttaş et al. (2014) explored the potential anticancer activities of a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds related to the chemical . These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, suggesting their potential as anticancer agents (Yurttaş et al., 2014).
Green Synthesis
In 2020, Said et al. reported an eco-friendly microwave-assisted synthesis of similar compounds, highlighting the significance of green chemistry in the synthesis of such complex molecules. This study emphasized the efficiency and environmental benefits of alternative synthesis methods (Said et al., 2020).
Antimicrobial Activities
Gan et al. (2010) investigated azole-containing piperazine derivatives, closely related to the chemical , for their antibacterial, antifungal, and cytotoxic activities. The study found that these compounds exhibited moderate to significant antimicrobial activities, suggesting their potential as antimicrobial agents (Gan et al., 2010).
Antidiabetic Potential
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications. These compounds showed promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, indicating their potential in diabetes treatment (Bindu et al., 2019).
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-14-9-16(10-15(2)20(14)21)30-11-19(29)27-7-5-26(6-8-27)17-3-4-18(25-24-17)28-13-22-12-23-28/h3-4,9-10,12-13H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKREIPCYYCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone |
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